Binding Affinity: OM99-2 vs. OM00-3
OM99-2 exhibits a Ki of 1.6 nM against recombinant pro-memapsin 2, as determined by steady-state kinetic analysis [1]. The direct analog OM00-3, derived from OM99-2 by a single P2′ Ala→Val substitution, demonstrates a Ki of 0.32 nM against the same enzyme preparation [2]. This 5-fold improvement in binding affinity is attributed to enhanced hydrophobic contacts within the S2′ subsite and stabilization of the P3′–P4′ backbone conformation [3].
| Evidence Dimension | Binding affinity (Ki) against recombinant BACE1/memapsin 2 |
|---|---|
| Target Compound Data | Ki = 1.6 nM (also reported as 9.58 nM under alternative assay conditions) [1] |
| Comparator Or Baseline | OM00-3: Ki = 0.32 nM [2] |
| Quantified Difference | 5-fold lower affinity for OM99-2 relative to OM00-3 (1.6 nM vs. 0.32 nM) |
| Conditions | Recombinant human pro-memapsin 2; fluorescence-quenching kinetic assay; pH 4.5, 37°C |
Why This Matters
The quantitative difference informs selection: OM00-3 is the higher-affinity reference for ultrasensitive detection applications, while OM99-2 remains the preferred template for structure-guided optimization programs where its 5-fold weaker binding does not compromise crystallographic or modeling outcomes.
- [1] Hong, L., Koelsch, G., Lin, X., Wu, S., Terzyan, S., Ghosh, A. K., Zhang, X. C., & Tang, J. (2000). Structure of the protease domain of memapsin 2 (β-secretase) complexed with inhibitor. Science, 290(5489), 150–153. doi: 10.1126/science.290.5489.150 View Source
- [2] Turner, R. T., Koelsch, G., Hong, L., Castanheira, P., Ghosh, A. K., & Tang, J. (2001). Subsite specificity of memapsin 2 (β-secretase): Implications for inhibitor design. Biochemistry, 40(34), 10001–10006. doi: 10.1021/bi015546s View Source
- [3] Hong, L., Turner, R. T., Koelsch, G., Shin, D., Ghosh, A. K., & Tang, J. (2002). Crystal structure of memapsin 2 (β-secretase) in complex with an inhibitor OM00-3. Biochemistry, 41(36), 10963–10967. doi: 10.1021/bi020232n View Source
